molecular formula C6H5Cl2NO B020558 2-Methyl-3,4-dichloropyridine N-oxide CAS No. 108004-98-4

2-Methyl-3,4-dichloropyridine N-oxide

Cat. No.: B020558
CAS No.: 108004-98-4
M. Wt: 178.01 g/mol
InChI Key: VEPHOUHKTRTFRP-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dichloropyridine N-oxide is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3,4-dichloropyridine N-oxide can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and controlled reaction times to ensure the selective chlorination at the 3 and 4 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dichloropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

2-Methyl-3,4-dichloropyridine N-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, is ongoing.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dichloropyridine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s chlorinated pyridine ring can also interact with biological membranes and receptors, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,4-dichloropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and dichloro groups on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

3,4-dichloro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-4-6(8)5(7)2-3-9(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPHOUHKTRTFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546635
Record name 3,4-Dichloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108004-98-4
Record name 3,4-Dichloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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